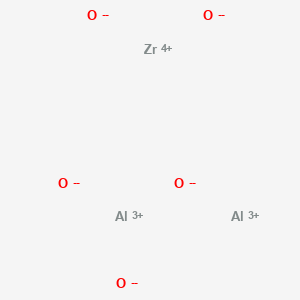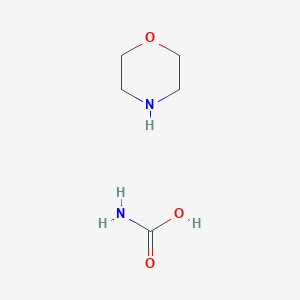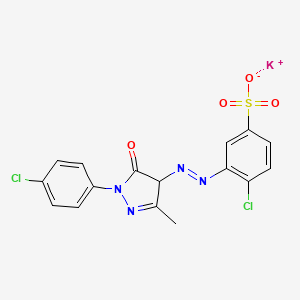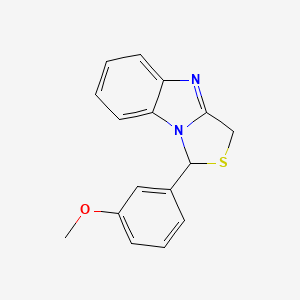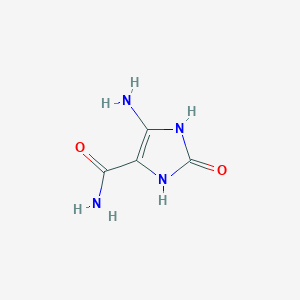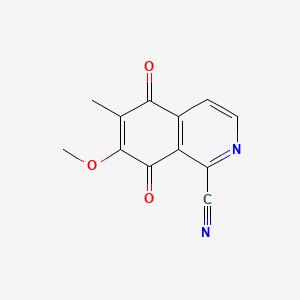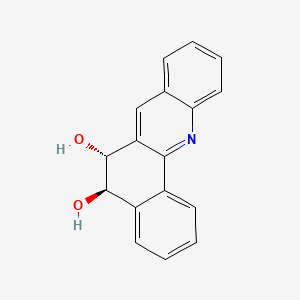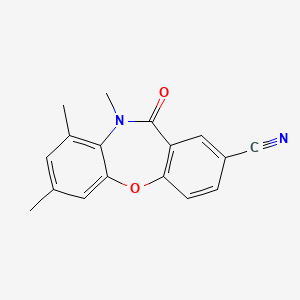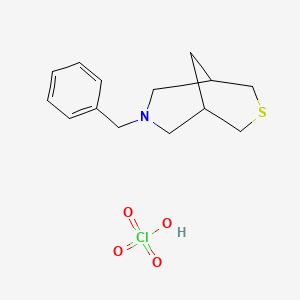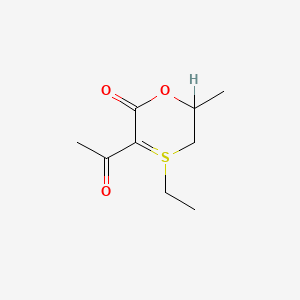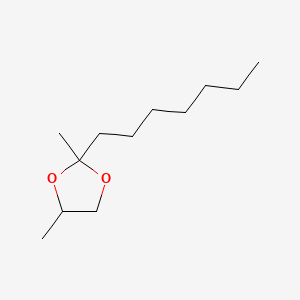
2-Heptyl-2,4-dimethyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptyl-2,4-dimethyl-1,3-dioxolane is an organic compound with the molecular formula C12H24O2. It belongs to the class of dioxolanes, which are cyclic acetals formed by the reaction of aldehydes or ketones with diols. This compound is characterized by its unique structure, which includes a dioxolane ring substituted with heptyl and dimethyl groups. It is used in various scientific and industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Heptyl-2,4-dimethyl-1,3-dioxolane can be synthesized through the condensation of a carbonyl compound with a vicinal diol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid. The process can be represented as follows:
[ \text{R}_2\text{CO} + \text{HOCH}_2\text{CH}_2\text{OH} \rightarrow \text{R}_2\text{C(OCH}_2\text{CH}_2\text{O)} + \text{H}_2\text{O} ]
In this reaction, the carbonyl compound (R2CO) reacts with ethylene glycol (HOCH2CH2OH) to form the dioxolane ring, with water as a byproduct .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous distillation to remove water and drive the equilibrium towards the formation of the dioxolane. The use of ethanol as a solvent can enhance the yield and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions
2-Heptyl-2,4-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring back to the original diol and carbonyl compound.
Substitution: The dioxolane ring can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel.
Major Products
Oxidation: Produces carbonyl compounds such as aldehydes or ketones.
Reduction: Yields the original diol and carbonyl compound.
Substitution: Results in various substituted dioxolanes depending on the reagents used.
Scientific Research Applications
2-Heptyl-2,4-dimethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds during synthesis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-Heptyl-2,4-dimethyl-1,3-dioxolane involves its ability to form stable cyclic structures, which can protect reactive carbonyl groups during chemical reactions. This stability is due to the formation of a five-membered ring, which is less strained compared to other cyclic structures. The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxolane: A similar compound with two methyl groups instead of heptyl and dimethyl groups.
2-Heptyl-1,3-dioxolane: Lacks the additional methyl group at the 4-position.
2-Methylene-4-phenyl-1,3-dioxolane: Contains a phenyl group instead of heptyl and dimethyl groups
Uniqueness
2-Heptyl-2,4-dimethyl-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both heptyl and dimethyl groups enhances its solubility in organic solvents and its stability under various reaction conditions.
Properties
CAS No. |
165191-91-3 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
2-heptyl-2,4-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C12H24O2/c1-4-5-6-7-8-9-12(3)13-10-11(2)14-12/h11H,4-10H2,1-3H3 |
InChI Key |
AEGTXRAMXBTODF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1(OCC(O1)C)C |
density |
0.882-0.888 (20°) |
physical_description |
Colourless to pale yellow liquid; Fruity, floral, fatty, herbaceous odour |
solubility |
Practically insoluble or insoluble in water; soluble in fats and oils Soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



